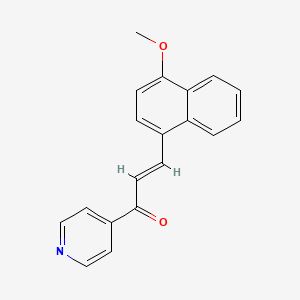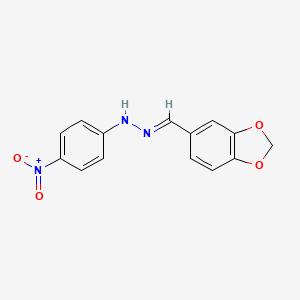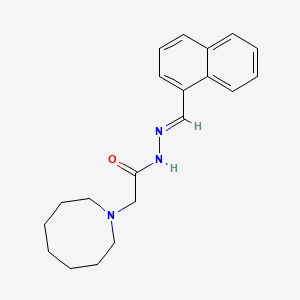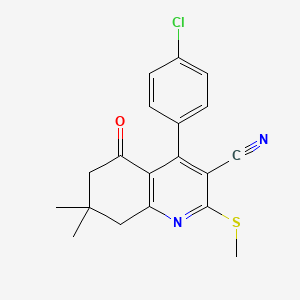
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one
Overview
Description
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNPA is a member of the chalcone family, which is a group of compounds known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one varies depending on its intended therapeutic application. In cancer research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. In diabetes research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to improve glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In inflammation research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the nuclear factor kappa B (NF-κB) pathway. In antiviral research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit viral replication by targeting viral proteases.
Biochemical and Physiological Effects:
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to have various biochemical and physiological effects depending on the system being studied. In cancer research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth in animal models. In diabetes research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to improve glucose tolerance, reduce insulin resistance, and decrease blood glucose levels in animal models. In inflammation research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to reduce inflammation, oxidative stress, and tissue damage in animal models. In antiviral research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit viral replication and reduce viral load in cell culture and animal models.
Advantages and Limitations for Lab Experiments
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has several advantages and limitations for lab experiments. Its advantages include its diverse biological activities, relatively simple synthesis method, and availability of analytical techniques for confirmation of purity. Its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate its mechanism of action in various systems and to identify potential drug targets.
Scientific Research Applications
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antiviral activities. 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has also been investigated for its neuroprotective and antimalarial properties.
properties
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-22-19-9-7-14(16-4-2-3-5-17(16)19)6-8-18(21)15-10-12-20-13-11-15/h2-13H,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBGDTTZLJJWIJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836746.png)
![2-[4-(1-pyrrolidinylcarbonyl)-1,2,5-thiadiazol-3-yl]phenol](/img/structure/B3836754.png)
![10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3836755.png)
![({5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836756.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B3836760.png)





![3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one](/img/structure/B3836821.png)

![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)